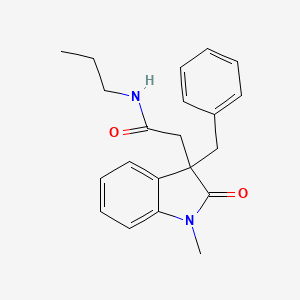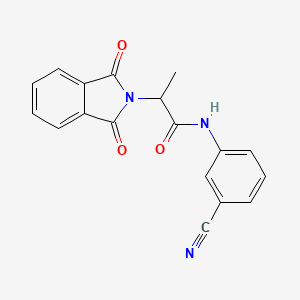
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide, also known as BMDP, is a synthetic compound that belongs to the class of cathinones. BMDP has gained significant attention in the scientific community due to its potential use as a research chemical.
作用機序
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide is believed to act as a reuptake inhibitor of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This mechanism of action is similar to other cathinones and is thought to contribute to the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce stimulant effects in animal studies, including increased locomotor activity, hyperthermia, and stereotypic behavior. This compound has also been shown to produce rewarding effects in animal models of drug addiction, indicating its potential as a substance of abuse.
実験室実験の利点と制限
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide has several advantages for use in lab experiments, including its availability and affordability compared to other research chemicals. However, this compound has several limitations, including its potential for abuse and lack of clinical data on its safety and efficacy.
将来の方向性
There are several future directions for research on 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide. One area of interest is the investigation of its potential as a treatment for drug addiction. This compound has been shown to produce rewarding effects, and further research could investigate its potential as a substitute for other drugs of abuse. Additionally, research could focus on the development of novel cathinone derivatives with improved safety and efficacy profiles. Finally, research could investigate the potential of this compound as a tool for studying the neurochemistry of addiction and other psychiatric disorders.
Conclusion
This compound is a synthetic compound with potential use as a research chemical. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a tool for investigating the neurochemistry of addiction and other psychiatric disorders.
合成法
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide can be synthesized through a multistep process involving the condensation of 4-chlorobutyryl chloride with N-ethyl-2-aminoindole, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the acetylation of the amine group with propionic anhydride to yield this compound.
科学的研究の応用
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-propylacetamide has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that this compound has a similar chemical structure and pharmacological profile to other cathinones such as MDPV and α-PVP. This compound has been used in animal studies to investigate its effects on behavior, cognition, and neurochemistry.
特性
IUPAC Name |
2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-13-22-19(24)15-21(14-16-9-5-4-6-10-16)17-11-7-8-12-18(17)23(2)20(21)25/h4-12H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOAGETVRLXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5466062.png)
![(3aS*,6aR*)-5-(4-ethylbenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5466067.png)
![1-ethyl-3-methyl-4-[(4-oxo-4H-chromen-2-yl)carbonyl]piperazin-2-one](/img/structure/B5466068.png)
![6-{[(2-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5466082.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-2-buten-1-amine](/img/structure/B5466096.png)
![1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5466097.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466115.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466125.png)
![5-amino-3-(1-cyano-2-{4-[4-(4-fluorophenyl)-1-piperazinyl]-3-nitrophenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5466145.png)

amine hydrochloride](/img/structure/B5466169.png)